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Compound of Interest

(2S,39)-(-)-
Bis(diphenylphosphino)butane

Cat. No.: B149224

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral,
C2-symmetric diphosphine ligand that has established itself as a cornerstone in the field of
asymmetric catalysis. Its rigid backbone and stereodefined arrangement of diphenylphosphino
groups enable the formation of highly effective and enantioselective transition metal catalysts.
This technical guide provides an in-depth overview of the synthesis, properties, and
applications of (S,S)-Chiraphos, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

(S,S)-Chiraphos is a white, crystalline solid that is stable in air. Its key physicochemical and
spectroscopic properties are summarized in the tables below.
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Identifier Value
2S,3S)-3-diphenylphosphanylbutan-2-yl]-
IUPAC Name [( )-3-diphenylphosphany yll
diphenylphosphane
(S,S)-Chiraphos, (2S,3S)-(-)-2,3-
Synonyms o )
Bis(diphenylphosphino)butane
CAS Number 64896-28-2[1]
Molecular Formula Ca2sH28P2[1]
Molecular Weight 426.47 g/mol [1]
Property Value Conditions
White crystalline powder or
Appearance -
colorless plates[1]
Melting Point 108-110 °C[2] -

Optical Rotation

[a]2D = -191°[2] ¢ = 1.5 in Chloroform

Solubility

Soluble in acetone, THF,
dichloromethane, chloroform,
diethyl ether, toluene, and hot -
ethanol. Insoluble in hexanes,

methanol, and cold ethanol.[1]

Spectroscopic Data

Description

1H NMR

Spectra available in the literature for platinum

complexes.[1]

1P NMR

Spectra available in the literature for platinum

complexes.[1]

IR Spectroscopy

Conforms to the structure.

Mass Spectrometry

Consistent with the molecular formula.
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Synthesis of (S,S)-Chiraphos

The most common and reliable synthesis of (S,S)-Chiraphos originates from the chiral pool,
utilizing the readily available and enantiopure (S,S)-tartaric acid. The synthetic pathway
involves the preparation of (S,S)-2,3-butanediol, its subsequent tosylation, and finally, the
nucleophilic substitution with lithium diphenylphosphide.
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Figure 1: Synthetic pathway for (S,S)-Chiraphos.

Experimental Protocols

1. Preparation of (S,S)-2,3-Butanediol Ditosylate

This procedure is adapted from the seminal work of Fryzuk and Bosnich.

e Materials: (S,S)-2,3-butanediol, p-toluenesulfonyl chloride (TsCl), pyridine.
» Procedure:

A solution of (S,S)-2,3-butanediol in pyridine is cooled in an ice bath.

[¢]

o p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the
temperature below 5 °C.

o After the addition is complete, the reaction mixture is stirred at room temperature for
several hours until the reaction is complete (monitored by TLC).

o The mixture is then poured into ice-water and the product is extracted with a suitable
organic solvent (e.g., diethyl ether or dichloromethane).
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o The organic layer is washed sequentially with cold dilute HCI, water, and brine, then dried
over anhydrous magnesium sulfate.

o The solvent is removed under reduced pressure to yield the crude ditosylate, which can be
purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

2. Preparation of Lithium Diphenylphosphide

o Materials: Triphenylphosphine, lithium metal, and an anhydrous aprotic solvent such as
tetrahydrofuran (THF).

e Procedure:

o Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to
anhydrous THF.

o A solution of triphenylphosphine in anhydrous THF is added dropwise to the stirred
suspension of lithium metal.

o The reaction mixture is stirred at room temperature. The progress of the reaction can be
monitored by the formation of a deep red-orange solution, indicating the presence of the
lithium diphenylphosphide anion. The reaction is typically complete within a few hours.

3. Synthesis of (S,S)-Chiraphos
e Materials: (S,S)-2,3-butanediol ditosylate, lithium diphenylphosphide solution in THF.
e Procedure:

o Under an inert atmosphere, a solution of (S,S)-2,3-butanediol ditosylate in anhydrous THF
is cooled in an ice bath.

o The freshly prepared solution of lithium diphenylphosphide in THF is added dropwise to
the stirred solution of the ditosylate.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred overnight.
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o The reaction is quenched by the careful addition of degassed water.

o The product is extracted with an organic solvent, and the organic layer is washed with
degassed water and brine.

o The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed
under reduced pressure.

o The crude product is purified by recrystallization from a suitable solvent such as absolute
ethanol to afford (S,S)-Chiraphos as a white crystalline solid.[1]

Applications in Asymmetric Catalysis

(S,S)-Chiraphos is a highly effective ligand in a variety of transition metal-catalyzed asymmetric
reactions, most notably in rhodium-catalyzed asymmetric hydrogenation and palladium-
catalyzed asymmetric allylic alkylation.

Asymmetric Hydrogenation

Rhodium complexes of (S,S)-Chiraphos are highly efficient catalysts for the asymmetric
hydrogenation of prochiral olefins, particularly a-(acylamino)acrylic acids and their esters, to
produce chiral amino acid derivatives with high enantioselectivity.
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Figure 2: Generalized workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-a-acetamidocinnamate

o Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)z]BF4, and (S,S)-
Chiraphos (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol or

THF) under an inert atmosphere to form the active catalyst in situ.

o Hydrogenation Procedure:

o The substrate, methyl (Z)-a-acetamidocinnamate, is dissolved in the same degassed

solvent in a hydrogenation vessel.

o The catalyst solution is added to the substrate solution.

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/product/b149224?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The vessel is purged with hydrogen gas and then pressurized to the desired pressure
(e.g., 1-10 atm).

o The reaction mixture is stirred at room temperature until the hydrogen uptake ceases.

o The solvent is removed under reduced pressure.

e Analysis: The conversion can be determined by *H NMR spectroscopy. The enantiomeric
excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral
HPLC or chiral GC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes of (S,S)-Chiraphos are also effective catalysts for asymmetric allylic
alkylation (AAA) reactions, which are a powerful tool for the construction of stereogenic
centers.

Conclusion

(2S,3S)-(-)-Bis(diphenylphosphino)butane, or (S,S)-Chiraphos, remains a highly valuable
and versatile chiral ligand in the arsenal of synthetic chemists. Its straightforward synthesis
from the chiral pool and its demonstrated efficacy in a range of asymmetric catalytic
transformations ensure its continued relevance in both academic research and industrial
applications, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine
chemicals. This guide provides a foundational understanding for the synthesis and application
of this important catalytic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [(2S,3S)-(-)-Bis(diphenylphosphino)butane: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149224#2s-3s-bis-diphenylphosphino-butane-
synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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